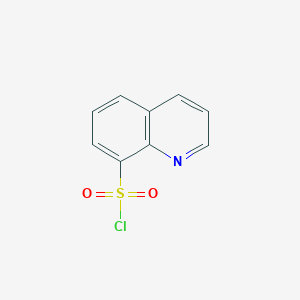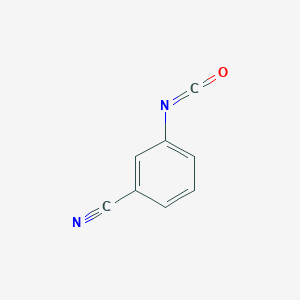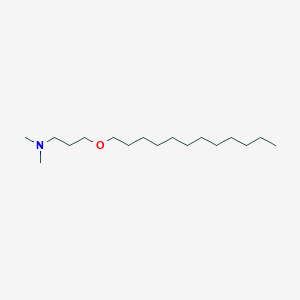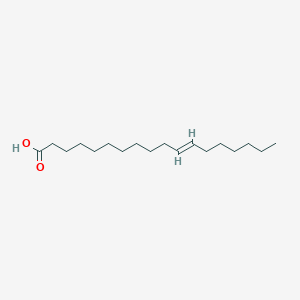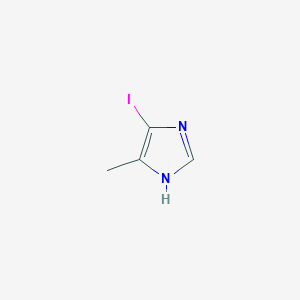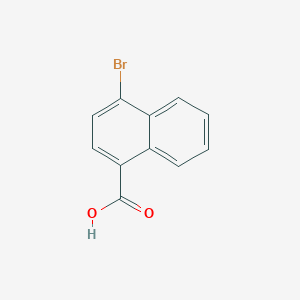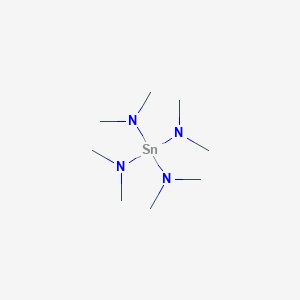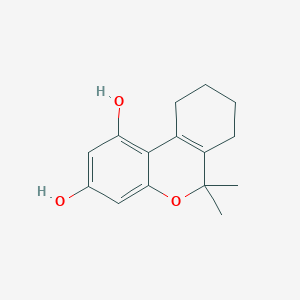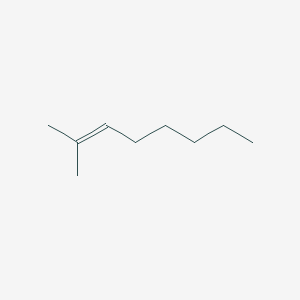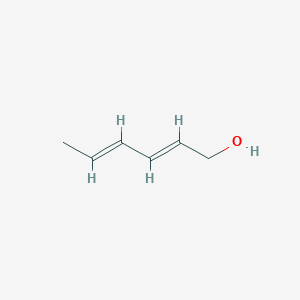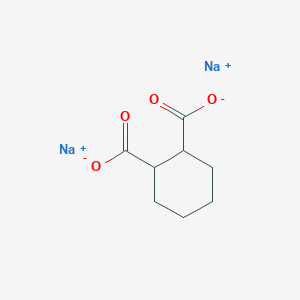
Disodium;cyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium cyclohexane-1,2-dicarboxylate (DSC) is a chemical compound that has been extensively researched for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 216.09 g/mol. DSC is used in various fields of research, including pharmacology, biochemistry, and medicine.
Mecanismo De Acción
The mechanism of action of Disodium;cyclohexane-1,2-dicarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in metabolic pathways. Disodium;cyclohexane-1,2-dicarboxylate has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which results in an increase in glucose metabolism. Disodium;cyclohexane-1,2-dicarboxylate has also been shown to inhibit the activity of the enzyme alanine transaminase, which is involved in the metabolism of amino acids.
Efectos Bioquímicos Y Fisiológicos
Disodium;cyclohexane-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase glucose metabolism, which can be beneficial for individuals with diabetes. Disodium;cyclohexane-1,2-dicarboxylate has also been shown to reduce blood pressure, which can be beneficial for individuals with hypertension. In addition, Disodium;cyclohexane-1,2-dicarboxylate has been shown to have hepatoprotective effects, which can be beneficial for individuals with liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disodium;cyclohexane-1,2-dicarboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive compared to other compounds used in research. However, Disodium;cyclohexane-1,2-dicarboxylate has some limitations for lab experiments. It is not very soluble in organic solvents, which can make it difficult to work with in certain experiments. In addition, Disodium;cyclohexane-1,2-dicarboxylate has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on Disodium;cyclohexane-1,2-dicarboxylate. One area of research is to further elucidate the mechanism of action of Disodium;cyclohexane-1,2-dicarboxylate. Another area of research is to investigate the potential use of Disodium;cyclohexane-1,2-dicarboxylate as a treatment for other diseases, such as cancer. Additionally, research could be conducted to develop new synthesis methods for Disodium;cyclohexane-1,2-dicarboxylate that are more efficient and cost-effective. Finally, research could be conducted to investigate the potential use of Disodium;cyclohexane-1,2-dicarboxylate in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, Disodium cyclohexane-1,2-dicarboxylate is a chemical compound that has been extensively researched for its various scientific research applications. It has been shown to have several biochemical and physiological effects and has potential as a treatment for various diseases. Further research is needed to fully understand the mechanism of action of Disodium;cyclohexane-1,2-dicarboxylate and to investigate its potential use in combination with other compounds.
Métodos De Síntesis
The synthesis of Disodium;cyclohexane-1,2-dicarboxylate involves the reaction of cyclohexane-1,2-dicarboxylic acid with sodium hydroxide. The reaction produces disodium cyclohexane-1,2-dicarboxylate and water. The reaction is carried out at a temperature of 60-70°C for 2-3 hours. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Disodium;cyclohexane-1,2-dicarboxylate has been extensively researched for its various scientific research applications. It has been used in pharmacology research to study its effects on the central nervous system. Disodium;cyclohexane-1,2-dicarboxylate has also been used in biochemistry research to study its effects on enzymes and metabolic pathways. In medicine, Disodium;cyclohexane-1,2-dicarboxylate has been used as a treatment for various diseases, including diabetes, hypertension, and liver disease.
Propiedades
Número CAS |
17273-90-4 |
|---|---|
Nombre del producto |
Disodium;cyclohexane-1,2-dicarboxylate |
Fórmula molecular |
C8H10Na2O4 |
Peso molecular |
216.14 g/mol |
Nombre IUPAC |
disodium;cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h5-6H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
PKVQSSWKJIPMRR-UHFFFAOYSA-L |
SMILES |
C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Sinónimos |
1,2-Cyclohexanedicarboxylic acid disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



